

Protocol for acetylated RNA immunoprecipitation sequencing (acRIP-seq)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N4-Acetylcytosine*

Cat. No.: *B085167*

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Decoding the Acetylated RNA Landscape: A Protocol for acRIP-seq

Application Note: N4-acetylcytidine (ac4C) is a recently discovered mRNA modification that plays a crucial role in post-transcriptional gene regulation. This modification, catalyzed by the N-acetyltransferase NAT10, has been shown to enhance mRNA stability and translation efficiency. The advent of acetylated RNA immunoprecipitation sequencing (acRIP-seq) provides a powerful tool for transcriptome-wide mapping of ac4C sites, enabling researchers to unravel the functional significance of this epitranscriptomic mark in various biological processes and disease states, including cancer. This document provides a detailed protocol for acRIP-seq, intended for researchers, scientists, and drug development professionals.

Quantitative Parameters for acRIP-seq

A summary of key quantitative parameters for a typical acRIP-seq experiment is provided below for easy reference.

Parameter	Typical Value/Range	Notes
Starting Total RNA	1.8 mg	Sufficient to yield ~20 µg of poly(A) RNA. Can be as low as 150 µg with optimized protocols. [1] [2]
Poly(A) RNA Input for IP	~20 µg	This amount is typically split between the anti-ac4C IP and the IgG control IP. [1]
Anti-ac4C Antibody	1 µg per IP	A rabbit monoclonal antibody is commonly used. [1] [3]
IgG Control Antibody	1 µg per IP	Isotypic rabbit monoclonal IgG is used as a negative control.
RNA Fragment Size	100-200 nucleotides	Achieved by chemical fragmentation.
Sequencing Platform	Illumina	Paired-end sequencing is recommended.
Sequencing Read Length	2 x 125 bp	Provides sufficient length for accurate mapping and peak calling.
Sequencing Depth	40-50 million reads	Recommended as a practical minimum for human samples to ensure robust peak detection.

Experimental Protocol: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This protocol outlines the key steps for performing acRIP-seq, from RNA isolation to library preparation for high-throughput sequencing.

Poly(A) RNA Isolation

- **Total RNA Extraction:** Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA.
- **Poly(A) RNA Enrichment:** Enrich for mRNA using oligo(dT) magnetic beads. A typical starting amount is 1.8 mg of total RNA to yield approximately 20 µg of poly(A) RNA. Perform two rounds of poly(A) selection for higher purity.

RNA Fragmentation

- Resuspend approximately 20 µg of poly(A) RNA in nuclease-free water.
- Add RNA fragmentation buffer (e.g., from the NEBNext® Magnesium RNA Fragmentation Module).
- Incubate at 94°C for 5-15 minutes. The incubation time should be optimized to obtain fragments in the range of 100-200 nucleotides.
- Immediately stop the reaction by adding RNA fragmentation stop solution and placing the tube on ice.
- Purify the fragmented RNA using RNAClean XP beads or a similar method.

Immunoprecipitation (IP)

- **Antibody-Bead Conjugation:**
 - Resuspend Protein G magnetic beads in acRIP buffer.
 - Divide the beads into two tubes: one for the anti-ac4C antibody and one for the IgG control.
 - Add 1 µg of the respective antibody to each tube and incubate with rotation at 4°C for 1-2 hours to allow for antibody conjugation.
 - Wash the antibody-conjugated beads with acRIP buffer to remove unbound antibody.
- **Immunoprecipitation Reaction:**

- Resuspend the fragmented RNA in acRIP buffer. It is recommended to save a small aliquot (e.g., 5-10%) as an input control.
- Add the fragmented RNA to the antibody-conjugated beads.
- Incubate with rotation at 4°C for 2-4 hours or overnight.
- Washing:
 - After incubation, wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA. A typical wash series includes a low-salt buffer, a high-salt buffer, and a final wash with a low-salt buffer.
- Elution:
 - Elute the immunoprecipitated RNA from the beads using an appropriate elution buffer (e.g., containing Proteinase K to digest the antibody).
 - Incubate at 50-55°C for 30-60 minutes.
- RNA Purification:
 - Purify the eluted RNA using acid-phenol:chloroform extraction followed by ethanol precipitation, or using a column-based RNA cleanup kit.

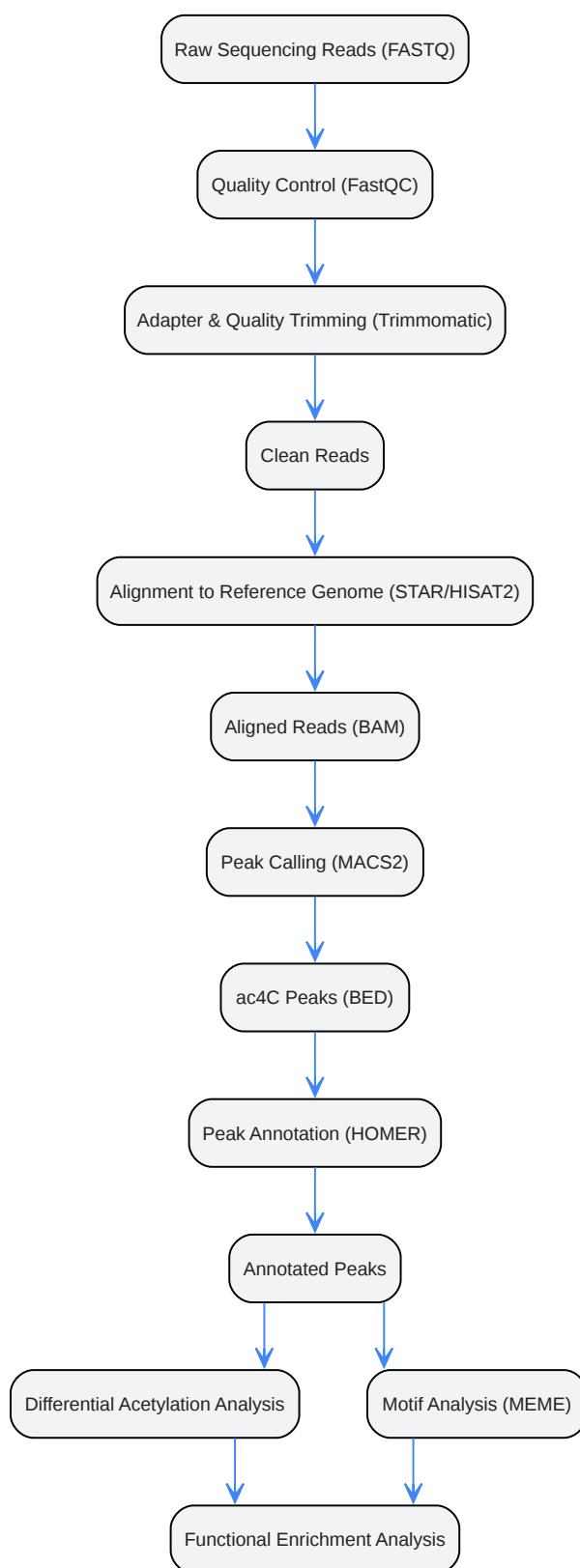
Library Preparation and Sequencing

- Library Construction: Prepare sequencing libraries from the immunoprecipitated RNA and the input control RNA using a directional RNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina). This typically involves:
 - Reverse transcription to synthesize first-strand cDNA.
 - Second-strand cDNA synthesis.
 - End repair, A-tailing, and ligation of sequencing adapters.
 - PCR amplification to enrich for the library fragments.

- **Library Quantification and Quality Control:** Quantify the final libraries using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer or similar instrument.
- **High-Throughput Sequencing:** Sequence the libraries on an Illumina platform, aiming for a sequencing depth of at least 40-50 million paired-end reads per sample for human studies.

Data Analysis Workflow

The bioinformatic analysis of acRIP-seq data is crucial for identifying and interpreting the results.

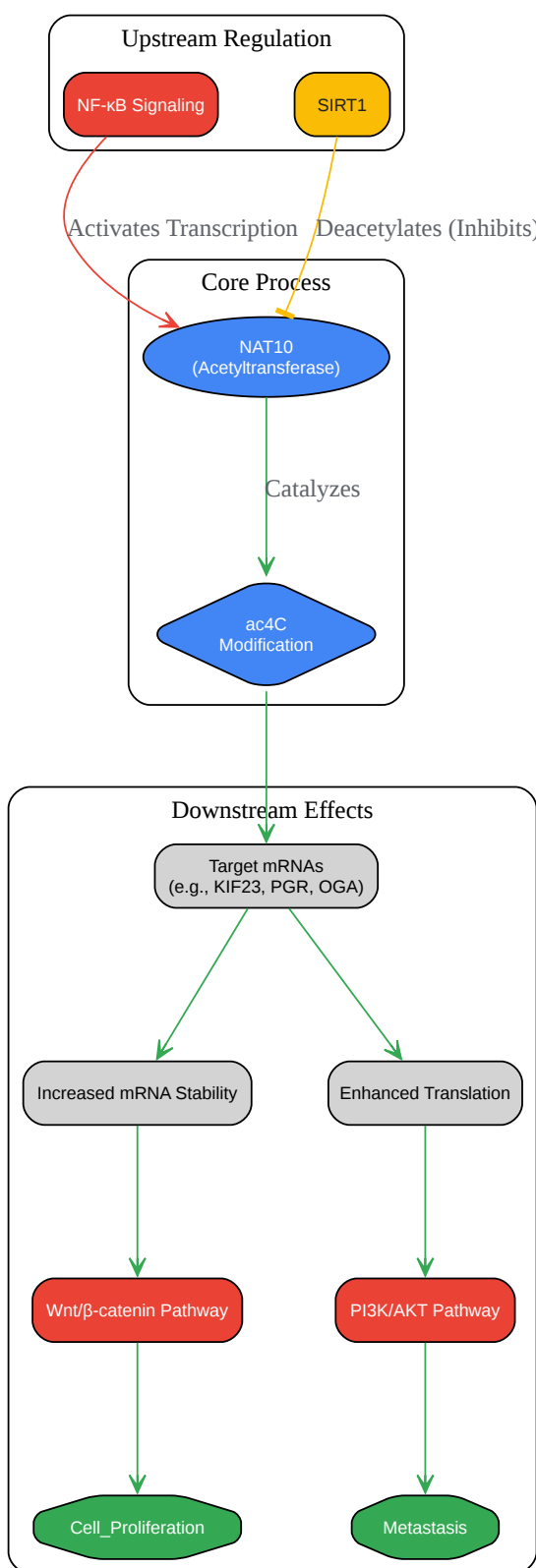


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Caption: Bioinformatic workflow for acRIP-seq data analysis.

Signaling Pathway Involving NAT10 and RNA Acetylation

The N-acetyltransferase NAT10 is the sole enzyme known to catalyze ac4C modification on RNA. Its activity is integrated with various cellular signaling pathways, particularly in the context of cancer progression.



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Caption: Signaling pathways influencing and influenced by NAT10-mediated RNA acetylation.

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References

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- To cite this document: BenchChem. [Protocol for acetylated RNA immunoprecipitation sequencing (acRIP-seq)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085167#protocol-for-acetylated-rna-immunoprecipitation-sequencing-acrip-seq]

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